Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloro-2-aminothiazole and pyrrolidine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require the use of solvents like dichloromethane or tetrahydrofuran. The reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the thiazole ring.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxylic acid derivative of the compound.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.
Mechanism of Action
The exact mechanism of action of methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyrrolidine rings suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Methyl 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is unique due to the specific combination of the thiazole ring with a pyrrolidine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXAXTXDCQTMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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